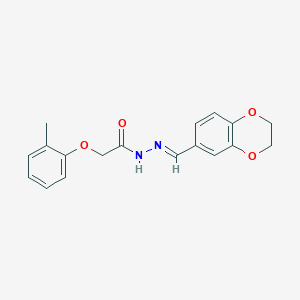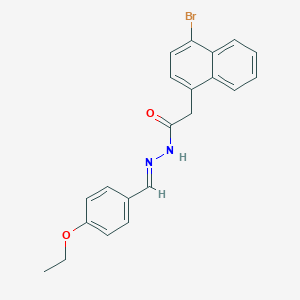![molecular formula C21H17IO2 B400240 [2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B400240.png)
[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is an organic compound with the molecular formula C21H17IO2 and a molecular weight of 428.3 g/mol. This compound is a derivative of benzoic acid and is characterized by the presence of an iodine atom and a biphenyl group with two methyl substituents. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the iodo-benzoic acid derivative with the biphenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of palladium catalysts, appropriate solvents, and controlled temperatures to achieve efficient coupling.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Aplicaciones Científicas De Investigación
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound can be used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester involves its ability to participate in various chemical reactions. The iodine atom and the biphenyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by other nucleophiles. Additionally, the biphenyl group can stabilize reaction intermediates, facilitating the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-3-methylbenzoic acid: This compound is similar in structure but has a single methyl group instead of the biphenyl group.
3,4-Dimethyl-2-iodobenzoic acid: Another similar compound with two methyl groups on the benzoic acid ring.
Uniqueness
2-Iodo-benzoic acid 3,3’-dimethyl-biphenyl-4-yl ester is unique due to the presence of the biphenyl group, which imparts distinct chemical properties and reactivity compared to other iodo-benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C21H17IO2 |
|---|---|
Peso molecular |
428.3g/mol |
Nombre IUPAC |
[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H17IO2/c1-14-6-5-7-16(12-14)17-10-11-20(15(2)13-17)24-21(23)18-8-3-4-9-19(18)22/h3-13H,1-2H3 |
Clave InChI |
GCEXAQPUXDLMTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)
![4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL 4-BROMOBENZOATE](/img/structure/B400162.png)

![5-bromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400164.png)
![N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B400167.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400169.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400173.png)
![1-(4-isopropylphenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400174.png)


![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400181.png)
